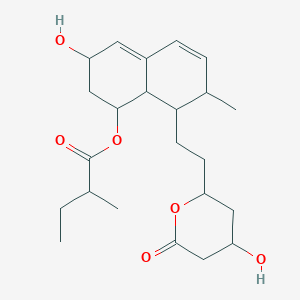
Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester
Descripción general
Descripción
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is an organic compound with the molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . This compound is a colorless liquid that is insoluble in water but soluble in most organic solvents . It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is typically synthesized through the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial production of this compound follows a similar process but on a larger scale. The raw materials, 3,5,5-trimethylhexanoic acid and 2-ethylhexanol, are mixed in large reactors with an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using industrial distillation techniques .
Análisis De Reacciones Químicas
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness . In biological systems, it can interact with cell membranes and proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester can be compared with other similar esters, such as:
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester: Similar in structure and properties.
The uniqueness of hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester lies in its specific combination of chemical properties, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
octan-3-yl 7-methyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-5-7-9-13-16(6-2)19-17(18)14-11-8-10-12-15(3)4/h15-16H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKMMVOGBZDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)CCCCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4R,5S)-5-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B8083446.png)




![(E)-N-[2-[[(E)-octadec-9-enoyl]amino]ethyl]octadec-9-enamide](/img/structure/B8083526.png)
![disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate](/img/structure/B8083533.png)
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8083537.png)



![2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083562.png)
![2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8083570.png)
